4-(5-Bromopyrazin-2-YL)morpholine
CAS No.: 955050-08-5
Cat. No.: VC7854769
Molecular Formula: C8H10BrN3O
Molecular Weight: 244.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955050-08-5 |
|---|---|
| Molecular Formula | C8H10BrN3O |
| Molecular Weight | 244.09 |
| IUPAC Name | 4-(5-bromopyrazin-2-yl)morpholine |
| Standard InChI | InChI=1S/C8H10BrN3O/c9-7-5-11-8(6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 |
| Standard InChI Key | KFJSCEYEZRTFOU-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CN=C(C=N2)Br |
| Canonical SMILES | C1COCCN1C2=CN=C(C=N2)Br |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
4-(5-Bromopyrazin-2-YL)morpholine (CAS: 84539-22-0) belongs to the class of nitrogen-containing heterocycles. Its structure comprises a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at the 1,4-positions—substituted with a bromine atom at the 5-position and a morpholine group (a six-membered ring containing one nitrogen and one oxygen atom) at the 2-position . The molecular formula is , with a molecular weight of 244.09 g/mol . The SMILES notation for the compound is C1COCCN1C2=NC=C(C=N2)Br, reflecting the connectivity of its atoms .
Synthetic Pathways
The synthesis of 4-(5-Bromopyrazin-2-YL)morpholine typically involves nucleophilic substitution reactions. A common method involves reacting 5-bromo-2-chloropyrazine with morpholine under basic conditions (e.g., using potassium carbonate in dimethylformamide) at elevated temperatures (80–100°C). This reaction proceeds via an (nucleophilic aromatic substitution) mechanism, where the morpholine acts as a nucleophile, displacing the chlorine atom on the pyrazine ring. Alternative routes include palladium-catalyzed cross-coupling reactions, though these are less frequently employed due to cost and complexity.
Table 1: Key Synthetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Solvent | Dimethylformamide (DMF) | |
| Catalyst | None (base-mediated) | |
| Yield | 70–85% |
Variations in substituents on the pyrazine ring can modulate the compound’s electronic and steric properties, enabling tailored biological activity. For instance, replacing bromine with other halogens or functional groups alters its reactivity in downstream applications.
Physicochemical Properties
Physical Characteristics
The compound exists as a white crystalline powder with a melting point range of 91–93°C . It is sparingly soluble in water but exhibits good solubility in polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile . Its infrared (IR) spectrum shows characteristic absorption bands at 1,250 cm (C–N stretch) and 750 cm (C–Br stretch), confirming the presence of key functional groups .
Stability and Reactivity
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.09 g/mol | |
| Melting Point | 91–93°C | |
| Solubility (Water) | <1 mg/mL | |
| LogP (Partition Coefficient) | 1.8 (predicted) |
Pharmacological Applications
Anticancer Activity
Recent studies highlight 4-(5-Bromopyrazin-2-YL)morpholine derivatives as promising anticancer agents. In a 2023 investigation, the urea derivative BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea) exhibited potent cytotoxicity against Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC values of 4.64 ± 0.08 µM, 8.21 ± 0.12 µM, and 10.33 ± 0.15 µM, respectively . Mechanistic studies revealed that BPU induces cell cycle arrest in the sub-G1 phase, promoting apoptosis .
Antiangiogenic Effects
The compound’s antiangiogenic potential was evaluated using in vivo/ex vivo chick chorioallantoic membrane (CAM) assays. BPU significantly inhibited blood vessel formation in tumor tissues, reducing vascular endothelial growth factor (VEGF) expression by 58% compared to controls . This dual activity—direct cytotoxicity and angiogenesis suppression—positions it as a multifunctional anticancer candidate .
Enzyme Inhibition
Molecular docking studies demonstrate high-affinity binding of BPU to matrix metalloproteinases MMP-2 and MMP-9, with docking scores of −9.0 kcal/mol and −7.8 kcal/mol, respectively . These enzymes are implicated in tumor metastasis, suggesting that 4-(5-Bromopyrazin-2-YL)morpholine derivatives could inhibit cancer progression by blocking extracellular matrix degradation .
Table 3: Pharmacological Data for BPU
Future Directions
Future research should prioritize in vivo toxicity studies to validate the safety profile of 4-(5-Bromopyrazin-2-YL)morpholine derivatives. Structural optimization—such as replacing the bromine atom with bioisosteres—could enhance pharmacokinetic properties while retaining efficacy . Additionally, exploring its role in neurodegenerative diseases, as suggested by preliminary work on tauopathy radiotracers , may open new therapeutic avenues.
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